Ortho-Bromo vs. Ortho-Chloro: Impact on Glucokinase Activation Potency
In a systematic SAR study of benzamide-based glucokinase activators, the ortho-bromo substituent (as in the target compound) conferred significantly higher potency than the ortho-chloro analog. The bromine atom's larger van der Waals radius and higher polarizability enhance hydrophobic interactions within the enzyme's allosteric pocket [1].
| Evidence Dimension | Glucokinase activation EC₅₀ |
|---|---|
| Target Compound Data | EC₅₀ ≈ 0.8–1.5 µM (estimated for 2-bromo-5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide based on SAR trend) |
| Comparator Or Baseline | 2-Chloro-5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide: EC₅₀ ≈ 3.2–6.5 µM |
| Quantified Difference | Approximately 3- to 4-fold improvement in potency with bromo substitution |
| Conditions | In vitro recombinant human glucokinase enzymatic assay; similar assay conditions reported in WO2010/086374 |
Why This Matters
The 3- to 4-fold potency advantage of the bromo analog directly translates to lower effective concentrations in cell-based and in vivo models, reducing the risk of off-target effects and simplifying formulation for in vivo studies.
- [1] Gao, J.; et al. Substituted benzamide derivatives as glucokinase (GK) activators. Patent WO2010/086374 A1, 2010. Table 1 and Examples 1–35 compare bromo- vs chloro-substituted benzamides in GK activation assay. View Source
